N-(3-chloro-2-methylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
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Description
N-(3-chloro-2-methylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H27ClN4O2S and its molecular weight is 471.02. The purity is usually 95%.
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Scientific Research Applications
Radiosynthesis Applications
The study by Latli and Casida (1995) explores the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, demonstrating the significance of such compounds in studying metabolism and mode of action through high specific activity isotopes. This research underscores the importance of chemical synthesis techniques in understanding herbicide behavior and safety measures in agriculture【Latli & Casida, 1995】(https://consensus.app/papers/radiosynthesis-chloroacetanilide-herbicide-phenyl43h-latli/c74fa4023d775fbab0f87e67a9a960d9/?utm_source=chatgpt).
Metabolism and Toxicology Studies
Coleman et al. (2000) conducted comparative metabolism studies of chloroacetamide herbicides in human and rat liver microsomes, highlighting the carcinogenic potential of these compounds in rats and the complex metabolic pathways involved. Such studies are crucial for understanding the human health implications of exposure to these chemicals【Coleman et al., 2000】(https://consensus.app/papers/metabolism-chloroacetamide-herbicides-selected-coleman/acf53a5e16e35b9caf0d06a92dabc794/?utm_source=chatgpt).
Anticancer and Antimicrobial Activity
Kumar et al. (2019) synthesized new N-aryl substituted phenyl acetamide analogs, testing their inhibition activity against cancer cell lines and their antimicrobial activities. This research illustrates the therapeutic potential of novel synthetic compounds in addressing health challenges【Kumar et al., 2019】(https://consensus.app/papers/synthesis-analogs-3methyl124-triazolo-phthalazines-kumar/9288d2e1ed045e9ea2abb8a31f138e9c/?utm_source=chatgpt).
Pharmacological Characterization
The study by Grimwood et al. (2011) on κ-opioid receptor antagonists demonstrates how chemical analogs can have significant implications in developing treatments for depression and addiction disorders. This highlights the broader impact of chemical research on pharmaceutical development【Grimwood et al., 2011】(https://consensus.app/papers/characterization-grimwood/8298b58aeccc599f9e4217cfe05bb988/?utm_source=chatgpt).
Environmental Fate and Activity
Banks and Robinson (1986) investigated the soil reception and activity of acetochlor and related herbicides, shedding light on environmental interactions and the impact of agricultural practices on herbicide efficacy and persistence【Banks & Robinson, 1986】(https://consensus.app/papers/soil-reception-activity-acetochlor-alachlor-metolachlor-banks/bfa50f33d0115f91ab60b79133cb8d38/?utm_source=chatgpt).
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[2-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O2S/c1-16-19(25)5-4-6-20(16)26-21(30)15-32-23-22(17-7-9-18(31-3)10-8-17)27-24(28-23)11-13-29(2)14-12-24/h4-10H,11-15H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZQGGDLGHGHCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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